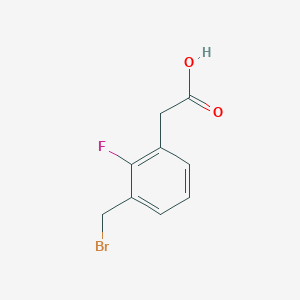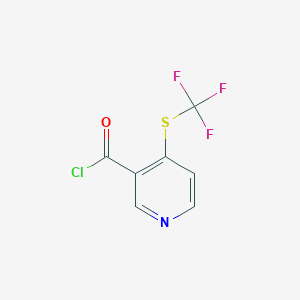
4-((Trifluoromethyl)thio)nicotinoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Trifluoromethyl)thio)nicotinoyl chloride is an organic compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a trifluoromethylthio group attached to the nicotinoyl chloride structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)nicotinoyl chloride typically involves the introduction of a trifluoromethylthio group to the nicotinoyl chloride structure. One common method involves the reaction of 4-chloronicotinoyl chloride with trifluoromethanesulfenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low level, typically around 0-5°C, to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored and optimized to achieve high yields and minimize the formation of by-products.
化学反応の分析
Types of Reactions
4-((Trifluoromethyl)thio)nicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the nicotinoyl chloride can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the trifluoromethylthio group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are substituted nicotinoyl derivatives.
Oxidation Reactions: The major products are sulfoxides and sulfones.
Reduction Reactions: The major products are amines or alcohols.
科学的研究の応用
4-((Trifluoromethyl)thio)nicotinoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science: The compound is studied for its potential use in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用機序
The mechanism of action of 4-((Trifluoromethyl)thio)nicotinoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular target being studied.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)nicotinoyl chloride: Similar structure but lacks the thio group.
4-(Trifluoromethylthio)benzoyl chloride: Similar structure but with a benzoyl group instead of a nicotinoyl group.
4-(Trifluoromethylthio)acetanilide: Similar structure but with an acetanilide group.
Uniqueness
4-((Trifluoromethyl)thio)nicotinoyl chloride is unique due to the presence of both the trifluoromethylthio group and the nicotinoyl chloride structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in organic synthesis, pharmaceuticals, and material science.
特性
分子式 |
C7H3ClF3NOS |
|---|---|
分子量 |
241.62 g/mol |
IUPAC名 |
4-(trifluoromethylsulfanyl)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H3ClF3NOS/c8-6(13)4-3-12-2-1-5(4)14-7(9,10)11/h1-3H |
InChIキー |
UQHVHMGPULDCAI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1SC(F)(F)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


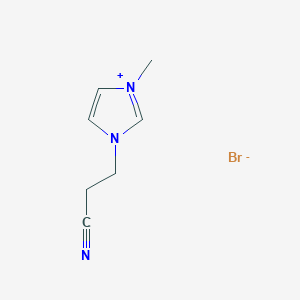

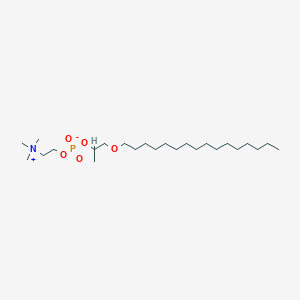
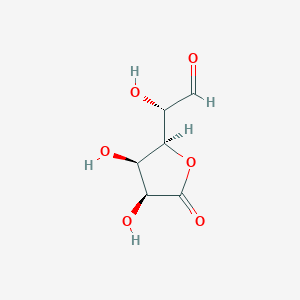
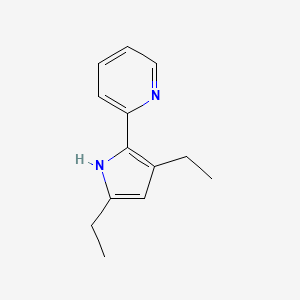

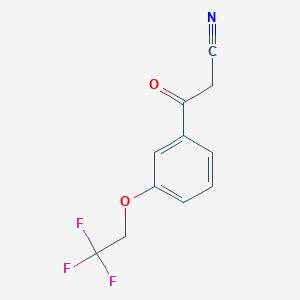
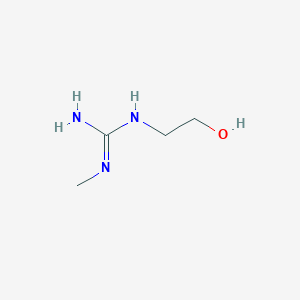
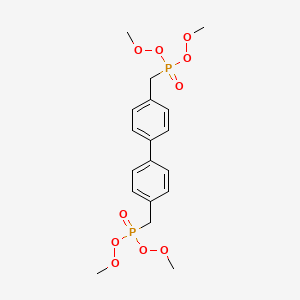
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
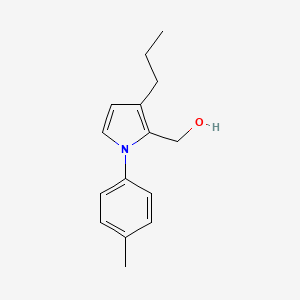
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
